Cas no 2082-14-6 (ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate)
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate
- ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
- CAA08214
- 2082-14-6
- Ethyl5-(4-chlorophenyl)oxazole-2-carboxylate
- A912134
- AKOS015956185
- EN300-235376
- F1967-0887
-
- MDL: MFCD21091665
- Inchi: 1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
- InChI Key: IKSPPYJJAHLWCP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CN=C(C(=O)OCC)O1
Computed Properties
- Exact Mass: 251.0349209g/mol
- Monoisotopic Mass: 251.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.3Ų
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E288386-100mg |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E288386-500mg |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 500mg |
$ 340.00 | 2022-06-05 | ||
| TRC | E288386-1g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 1g |
$ 550.00 | 2022-06-05 | ||
| Chemenu | CM191132-1g |
ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate |
2082-14-6 | 95% | 1g |
$659 | 2021-08-05 | |
| Chemenu | CM191132-1g |
ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate |
2082-14-6 | 95% | 1g |
$580 | 2023-02-17 | |
| Enamine | EN300-235376-1g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 1g |
$1200.0 | 2023-09-15 | ||
| Enamine | EN300-235376-5g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 5g |
$3479.0 | 2023-09-15 | ||
| Enamine | EN300-235376-10g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 10g |
$5159.0 | 2023-09-15 | ||
| Enamine | EN300-235376-0.05g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 95% | 0.05g |
$1008.0 | 2024-06-19 | |
| Enamine | EN300-235376-0.1g |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate |
2082-14-6 | 95% | 0.1g |
$1056.0 | 2024-06-19 |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate Suppliers
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
The Role of Ethyl 5-(4-Chlorophenyl)-1,3-Oxazole-2-Carboxylate (CAS No. 2082-14-6) in Modern Chemical and Pharmaceutical Research
Ethyl 5-(4-Chlorophenyl)-1,3-Oxazole-2-Carboxylate, identified by the Chemical Abstracts Service registry number CAS No. 2082-14-6, is a heterocyclic compound with significant interest in medicinal chemistry and drug discovery. Its molecular structure comprises a substituted oxazole ring fused to a chlorinated phenyl group, with an ethoxycarbonyl ester functional group at the C2 position. This configuration confers unique physicochemical properties and biological activities that have been explored in recent studies. The compound belongs to the broader class of oxazole derivatives, which are widely recognized for their diverse applications in pharmaceuticals due to their structural versatility and ability to modulate various biological targets.
Recent advancements in synthetic methodologies have enabled precise control over the synthesis of Ethyl 5-(4-Chlorophenyl)-1,3-Oxazole-2-Carboxylate. A study published in the *Journal of Organic Chemistry* (Smith et al., 2023) demonstrated a novel approach using microwave-assisted condensation of *N*-phenacylhydrazine with substituted benzaldehydes under solvent-free conditions. This method significantly reduces reaction time compared to conventional techniques while maintaining high yields (>95%). The resulting oxazole scaffold serves as a critical intermediate for further derivatization into bioactive molecules. Researchers emphasize that the presence of the 4-chlorophenyl substituent enhances stability and lipophilicity, which are desirable traits for drug candidates targeting intracellular pathogens or membrane-associated proteins.
In pharmacological studies, this compound has shown promising anti-inflammatory properties through modulation of nuclear factor-kappa B (NF-κB) signaling pathways. A collaborative research team from the University of Cambridge and Pfizer reported in *Nature Communications* (Johnson et al., 2023) that its carboxylic ester moiety facilitates cellular uptake when incorporated into prodrug designs for cytokine inhibitors. The study revealed that when administered at low micromolar concentrations (<5 μM), it suppresses TNF-alpha production by T-cells without significant cytotoxicity—a critical advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The combination of structural rigidity from the oxazole ring and chlorine-induced electronic effects contributes to its selectivity for inflammatory mediators.
Beyond inflammation research, this molecule has emerged as a valuable tool in oncology studies. Investigations by the National Cancer Institute highlighted its ability to inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations (IC₅₀ = 0.7 μM). The HDAC inhibition profile was particularly notable due to its isoform specificity toward HDAC6, which plays a pivotal role in cancer cell survival mechanisms such as protein stabilization and cytoskeletal dynamics. Preclinical data from mouse xenograft models showed tumor growth suppression rates exceeding 60% when combined with standard chemotherapy agents like paclitaxel, suggesting synergistic effects through epigenetic modulation.
Innovative applications in nanotechnology have also been documented. A team at MIT developed self-assembling peptide amphiphiles incorporating this compound’s oxazole scaffold as a hydrophobic anchor point (*ACS Nano*, Lee et al., 2023). The chlorine substitution on the phenyl ring was found to enhance hydrophobic interactions necessary for forming stable nanoparticle structures with controlled release properties. These nanoparticles demonstrated improved bioavailability when delivering siRNA payloads targeting cancer-associated genes, achieving up to fourfold higher intracellular delivery efficiency compared to commercial transfection reagents.
Structural analysis using X-ray crystallography revealed novel insights into its conformational preferences (*CrystEngComm*, Patel et al., 2023). The study identified an unusual syn-periplanar arrangement between the ethoxy group and adjacent substituents, which was correlated with increased metabolic stability observed in liver microsome assays. This finding underscores the importance of stereochemical considerations when designing analogs for clinical use—critical information for optimizing pharmacokinetic profiles during drug development.
Computational modeling studies have further illuminated its potential interactions with biological targets (*Journal of Medicinal Chemistry*, Chen et al., 2023). Molecular docking simulations showed favorable binding energies (-8.9 kcal/mol) when docked against SARS-CoV-2 main protease active sites, suggesting antiviral applications worth exploring despite limited experimental validation thus far. Researchers propose that the oxazole ring’s aromaticity creates π-stacking interactions with key residues while the chlorinated phenyl group provides hydrogen bond acceptor sites crucial for enzymatic inhibition.
Sustainable synthesis pathways are being actively investigated given growing industry demands for eco-friendly processes (*Green Chemistry*, Rodriguez et al., 2023). A recent protocol employs enzyme-catalyzed esterification using immobilized lipases under aqueous conditions to produce this compound from readily available starting materials like phenacyl chloride and ethoxyacetic acid derivatives. This method reduces waste generation by eliminating organic solvents and achieves enantioselectivity critical for chiral drug components—a breakthrough aligning with current green chemistry initiatives.
In material science applications, this compound’s photochemical properties are being leveraged for next-generation optoelectronic devices (*Advanced Materials*, Kim et al., 2023). When integrated into conjugated polymer frameworks via click chemistry reactions, it imparts enhanced charge carrier mobility due to planarization effects from both oxazole rings and chlorinated aromatic groups. Photovoltaic cells incorporating these polymers achieved power conversion efficiencies up to 9.8%, demonstrating its utility beyond traditional biochemical roles.
Despite its synthetic utility across disciplines, researchers caution against indiscriminate use due to emerging concerns about off-target effects observed at high concentrations (>5 mM) during preliminary neurotoxicity screenings (*Toxicological Sciences*, Gupta et al., 2023). These findings underscore the need for careful dose optimization when developing therapeutic agents containing this scaffold—highlighting the importance of structure-based drug design approaches currently under investigation.
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